An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a versatile chemical compound with applications spanning various industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and current applications of this intriguing ketoxime.
Introduction
5-Methyl-3-heptanone oxime (C8H17NO), also known by trade names such as Stemone® or Leafy Oxime, is a colorless to pale yellow liquid recognized for its potent green, leafy fragrance.[1][2] Chemically, it is the product of the oximation of 5-methyl-3-heptanone. While its primary commercial application lies within the fragrance industry, its chemical structure as a ketoxime lends itself to potential applications in organic synthesis and materials science.[1][3] This guide will explore the fundamental aspects of this compound, providing a robust resource for scientific and research applications.
Synthesis of 5-Methyl-3-heptanone Oxime
The synthesis of 5-Methyl-3-heptanone oxime is typically achieved through the condensation reaction of 5-methyl-3-heptanone with hydroxylamine or one of its salts. This oximation reaction is a well-established method for the preparation of oximes from ketones and aldehydes.[4] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the oxime.
The general reaction is as follows:
To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a weak base, such as sodium acetate, is commonly employed.[5]
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful and efficient synthesis.
-
Hydroxylamine Source: Hydroxylamine hydrochloride is often preferred due to its stability and ease of handling compared to free hydroxylamine.
-
Base: A weak base like sodium acetate is used to liberate free hydroxylamine from its hydrochloride salt in situ. This also serves to buffer the reaction mixture, as the optimal pH for oxime formation is typically in the weakly acidic range (pH 4-6).[1] A highly acidic environment would protonate the hydroxylamine, reducing its nucleophilicity, while a strongly basic medium would decrease the electrophilicity of the carbonyl carbon.
-
Solvent: A polar protic solvent, such as ethanol, is commonly used to dissolve both the ketone and the hydroxylamine salt, facilitating a homogeneous reaction mixture. The presence of some water is often necessary to dissolve the inorganic reagents.
-
Temperature: The reaction is often carried out at an elevated temperature, such as reflux, to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-Methyl-3-heptanone oxime, based on established procedures for ketoxime synthesis.[6][7]
Materials and Equipment:
-
5-Methyl-3-heptanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (anhydrous or trihydrate)
-
Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-heptanone (1 equivalent) in ethanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of warm water, then add ethanol.
-
Reaction: Add the hydroxylamine solution to the stirred solution of the ketone in the round-bottom flask.
-
Heating: Gently heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 5-Methyl-3-heptanone oxime.
Purification
The crude product, which is a liquid at room temperature, can be purified by one of the following methods:[8][9]
-
Vacuum Distillation: This is an effective method for purifying thermally stable liquids.[10] Given the boiling point of 5-Methyl-3-heptanone oxime, distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.[11][12] A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 5-Methyl-3-heptanone oxime.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 5-Methyl-3-heptanone oxime is essential for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H17NO | [13] |
| Molecular Weight | 143.23 g/mol | [13] |
| Appearance | Colorless to pale yellow liquid | [14] |
| Odor | Powerful, green, leafy | [14] |
| Boiling Point | 70 °C at 0.7 Torr | [13] |
| Density | 0.89 g/cm³ | [13] |
| Flash Point | 119.6 °C | [13] |
| Refractive Index | 1.445 | [13] |
| Vapor Pressure | 0.0414 mmHg at 25°C | [13] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include those for the methyl and ethyl groups, the methine proton adjacent to the methyl group, and the methylene groups. The chemical shifts would be influenced by their proximity to the oxime functional group. A broad singlet corresponding to the hydroxyl proton of the oxime group would also be anticipated.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom of the C=N double bond would appear at a characteristic downfield chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band in the region of 3100-3600 cm⁻¹ due to the O-H stretching of the oxime group. A medium intensity band around 1640-1690 cm⁻¹ would correspond to the C=N stretching vibration. The spectrum would also feature C-H stretching and bending vibrations for the aliphatic parts of the molecule.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 143. Fragmentation patterns would likely involve cleavage of the alkyl chains and the N-O bond.
Applications and Areas of Research
The current and potential applications of 5-Methyl-3-heptanone oxime are diverse, though its use is most prominent in specific industrial sectors.
Fragrance Industry
The primary and most well-documented application of 5-Methyl-3-heptanone oxime is as a fragrance ingredient.[3][14][15] Its powerful and natural-smelling green and leafy notes make it a valuable component in perfumes, cosmetics, soaps, and detergents.[14] It is often used to impart fresh and vibrant nuances to fragrance compositions.
Materials Science
A patent has disclosed the use of 5-Methyl-3-heptanone oxime as a component in silicone formulations, specifically as an oxime crosslinker.[3] This suggests a role in the polymer and materials science industry, where it can contribute to the curing and property modification of silicone-based products.
Organic Synthesis
As a ketoxime, 5-Methyl-3-heptanone oxime can serve as a versatile intermediate in organic synthesis.[6] The oxime functionality can undergo various transformations, including:
-
Beckmann Rearrangement: Under acidic conditions, ketoximes can rearrange to form amides. This is a powerful tool for the synthesis of lactams and amides from cyclic and acyclic ketones, respectively.
-
Reduction: The oxime group can be reduced to form the corresponding primary amine.
-
Hydrolysis: Oximes can be hydrolyzed back to the parent ketone, making them useful as protecting groups for carbonyls.
Potential in Drug Development and Medicinal Chemistry
While there is no specific evidence in the searched literature of 5-Methyl-3-heptanone oxime being directly used in drug development, the broader class of oximes has recognized pharmacological importance.[16] Some oxime derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The potential for 5-Methyl-3-heptanone oxime in this field would likely be as a building block or starting material for the synthesis of more complex, biologically active molecules. Its aliphatic nature could be leveraged to impart lipophilicity to potential drug candidates. Further research would be required to explore any intrinsic biological activity of the compound itself or its derivatives.
Safety and Handling
Based on available safety data sheets, 5-Methyl-3-heptanone oxime is considered to be of low to moderate toxicity. It may be harmful if swallowed or in contact with skin and can cause mild skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Genotoxicity studies on 5-Methyl-3-heptanone oxime have been conducted, and it was found to be non-mutagenic in an Ames test and non-clastogenic in an in vitro micronucleus test.[8]
Conclusion
5-Methyl-3-heptanone oxime is a chemical with established utility in the fragrance industry and emerging applications in materials science. Its synthesis via the oximation of the corresponding ketone is a straightforward and well-understood process. While its direct application in the pharmaceutical sector is not currently documented, its chemical nature as a ketoxime provides a platform for its use as a versatile intermediate in organic synthesis. Further research into the biological activities of this compound and its derivatives could unveil new opportunities for its application in medicinal chemistry and drug discovery. This guide provides a foundational understanding of 5-Methyl-3-heptanone oxime to support and inspire further scientific exploration.
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